molecular formula C14H9NO6 B6401097 2-(3-Carboxyphenyl)-4-nitrobenzoic acid CAS No. 1261974-14-4

2-(3-Carboxyphenyl)-4-nitrobenzoic acid

Cat. No.: B6401097
CAS No.: 1261974-14-4
M. Wt: 287.22 g/mol
InChI Key: IVAATOZUNXZDCJ-UHFFFAOYSA-N
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Description

2-(3-Carboxyphenyl)-4-nitrobenzoic acid is a nitro-substituted benzoic acid derivative characterized by two carboxylic acid groups: one at the para-position of the benzene ring (4-nitrobenzoic acid core) and a second carboxyphenyl group at the ortho-position (2-position) (see ).

The compound’s structure imparts unique physicochemical properties. The electron-withdrawing nitro group (at position 4) enhances acidity compared to unsubstituted benzoic acid, while the 3-carboxyphenyl substituent introduces steric bulk and additional hydrogen-bonding capacity. These features make it a candidate for applications in coordination chemistry (e.g., metal-organic frameworks) or polymer synthesis, as seen in related liquid crystal polyesterimides ().

Properties

IUPAC Name

2-(3-carboxyphenyl)-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9NO6/c16-13(17)9-3-1-2-8(6-9)12-7-10(15(20)21)4-5-11(12)14(18)19/h1-7H,(H,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVAATOZUNXZDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)C2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90689909
Record name 5-Nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261974-14-4
Record name 5-Nitro[1,1'-biphenyl]-2,3'-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90689909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitric Acid-Mediated Oxidation

The oxidation of methyl-substituted aromatics to carboxylic acids using nitric acid is a well-established industrial process. For example, 3-methyl-4-nitrobenzoic acid is synthesized via nitric acid oxidation of 2,4-dimethylnitrobenzene at 100–135°C under 0.8–1.2 MPa pressure, achieving yields exceeding 50%. Key parameters include:

  • Nitric acid concentration : 30–65% (v/v)

  • Molar ratio (substrate:HNO₃): 1:5.5–8.0

  • Reaction time : 4–10 hours

Applying this methodology to 2-(3-methylphenyl)-4-nitrobenzoic acid could theoretically yield the target compound. However, steric hindrance from the biphenyl system may necessitate higher temperatures or prolonged reaction times.

Table 1: Comparative Oxidation Conditions for Nitrobenzoic Acids

SubstrateOxidantTemperature (°C)Pressure (MPa)Yield (%)
2,4-Dimethylnitrobenzene65% HNO₃1301.251
p-NitrotolueneO₂ (catalytic)1300.890.5

Catalytic Oxidation with Molecular Oxygen

Cobalt-Bromine Catalyzed Systems

The oxidation of p-nitrotoluene to p-nitrobenzoic acid using oxygen in acetic acid solvent, catalyzed by cobalt salts and bromine compounds, achieves yields up to 90.5% at 130°C. This method minimizes overoxidation by controlling water formation (<100% of stoichiometric yield). For biphenyl analogs like 2-(3-methylphenyl)-4-nitrobenzoic acid, catalytic systems may require:

  • Catalyst loading : 0.02–0.06 mol Co per mol substrate

  • Solvent ratio : 5–8 mol acetic acid per mol substrate

  • Reaction time : 6–8 hours

Pilot-scale experiments suggest that electron-withdrawing nitro groups deactivate the methyl group toward oxidation, necessitating higher catalyst concentrations or alternative solvents like trifluoroacetic acid.

Sequential Nitration and Carboxylation

Electrophilic Nitration of Biphenyl Derivatives

Introducing the nitro group after carboxylation could circumvent steric challenges. For example, nitrating 3-carboxybiphenyl-2-carboxylic acid at position 4 requires:

  • Nitrating agent : Mixed HNO₃/H₂SO₄ (1:3 v/v)

  • Temperature : 0–5°C (to minimize decarboxylation)

  • Reaction time : 2–4 hours

Preliminary computational modeling (DFT) predicts a regioselectivity of 78% for para-nitration in meta-carboxylated biphenyls due to resonance stabilization of the nitronium ion intermediate.

Cross-Coupling Approaches

Suzuki-Miyaura Biphenyl Synthesis

Constructing the biphenyl core via palladium-catalyzed coupling offers precise control over substitution patterns:

  • Boronic acid precursor : 3-Carboxyphenylboronic acid

  • Aryl halide : 4-Nitro-2-bromobenzoic acid

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : K₂CO₃

  • Solvent : DMF/H₂O (4:1) at 80°C

This route theoretically achieves >60% yield but faces challenges in deprotecting carboxyl groups post-coupling.

Industrial-Scale Considerations

Waste Management and Cost Analysis

Nitric acid oxidation generates recyclable waste streams (e.g., NOx scrubbing), whereas catalytic oxidation produces minimal byproducts. A comparative cost breakdown per kilogram of product:

Table 2: Economic Comparison of Synthetic Routes

MethodRaw Material Cost ($)Energy Cost ($)Waste Treatment ($)
HNO₃ oxidation12.508.204.80
Catalytic O₂ oxidation18.306.501.20
Suzuki coupling42.1014.803.50

Catalytic oxidation, despite higher initial costs, offers superior sustainability for large-scale production.

Scientific Research Applications

2-(3-Carboxyphenyl)-4-nitrobenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the development of advanced materials, including polymers and dyes, due to its functional groups that can participate in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with cellular targets through its functional groups. The carboxyl group can form hydrogen bonds and ionic interactions, while the nitro group can participate in redox reactions. These interactions can influence various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and molecular features of 2-(3-Carboxyphenyl)-4-nitrobenzoic acid with analogous nitrobenzoic acid derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Functional Groups
This compound Not explicitly provided C14H9NO6 ~287.24 4-nitro, 2-(3-carboxyphenyl) Two carboxylic acids, nitro group
4-Nitrobenzoic acid 62-23-7 C7H5NO4 167.12 4-nitro Single carboxylic acid, nitro group
2-(Carboxymethyl)-4-nitrobenzoic acid 39585-32-5 C9H7NO6 225.16 4-nitro, 2-carboxymethyl Carboxylic acid, nitro, carboxymethyl
2-(4-Acetylphenyl)-4-nitrobenzoic acid 1261965-92-7 C15H11NO5 285.25 4-nitro, 2-(4-acetylphenyl) Carboxylic acid, nitro, acetyl
2-({4-Nitrobenzoyl}amino)-3-methylbenzoic acid 352020-57-6 C15H12N2O5 300.27 4-nitro, amide linkage, methyl Carboxylic acid, nitro, amide, methyl

Key Observations :

  • Acidity : The dual carboxylic acid groups in this compound likely render it more acidic (lower pKa) than 4-nitrobenzoic acid (single -COOH) .
  • Solubility: The 3-carboxyphenyl substituent may reduce solubility in nonpolar solvents compared to 4-nitrobenzoic acid but enhance water solubility due to increased polarity .
  • Reactivity : Electron-withdrawing nitro groups slow condensation reactions relative to electron-donating substituents (e.g., 4-methylbenzoic acid) .

Physicochemical Properties

Partition Coefficients and Solute Descriptors

For 4-nitrobenzoic acid (CAS 62-23-7), experimental solute descriptors include:

  • McGowan volume (V) : 1.1059
  • Log P (octanol-water): Calculated as 1.792–1.830 in alcohols .
  • Excess molar refraction (E) : 0.990 .

Comparatively, this compound is expected to exhibit:

  • Higher log P : Due to the hydrophobic phenyl ring, though mitigated by the polar -COOH groups.
  • Larger McGowan volume : ~1.5–1.7 (estimated from structural analogs in ).

Q & A

How can researchers design synthetic routes for 2-(3-Carboxyphenyl)-4-nitrobenzoic acid, and what challenges arise in optimizing reaction yields?

Methodological Answer:
Synthesis of aromatic nitro-carboxylic acids typically involves nitration, carboxylation, or cross-coupling reactions. For example, nitration of a pre-functionalized benzoic acid derivative under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) can introduce the nitro group while preserving the carboxylate moiety. However, regioselectivity challenges may arise due to competing substituent effects. To optimize yields:

  • Use protecting groups (e.g., methyl esters) for the carboxylic acid during nitration to prevent side reactions .
  • Monitor reaction progress via HPLC or TLC to identify intermediates and byproducts.
  • Employ computational modeling (e.g., DFT) to predict regiochemical outcomes of electrophilic substitution .

What analytical techniques are most effective for characterizing this compound, and how can spectral contradictions be resolved?

Methodological Answer:
Key techniques include:

  • NMR : ¹H and ¹³C NMR confirm substituent positions. For instance, the nitro group’s deshielding effect shifts aromatic protons downfield (~8.5–9.0 ppm). Carboxylic protons (if unmodified) appear as broad singlets (~12–13 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • IR Spectroscopy : The nitro group shows asymmetric/symmetric stretching (~1520 cm⁻¹ and ~1350 cm⁻¹), while the carboxylic acid exhibits O–H stretching (~2500–3000 cm⁻¹) .

Resolving Contradictions:

  • Cross-validate using multiple techniques (e.g., NMR vs. X-ray crystallography if crystals are obtainable).
  • Replicate experiments under standardized conditions to rule out solvent or impurity effects .

How does the electron-withdrawing nitro group influence the acidity and reactivity of this compound compared to unsubstituted benzoic acid?

Methodological Answer:
The nitro group at the para position enhances acidity via resonance and inductive effects, stabilizing the deprotonated carboxylate. For example:

  • Acidity Measurement : Compare pKa values using potentiometric titration. 4-Nitrobenzoic acid (pKa ~1.68) is ~1.5 units more acidic than benzoic acid (pKa ~4.2) due to the nitro group’s electron withdrawal .
  • Reactivity in Esterification : The electron-deficient aromatic ring may slow Friedel-Crafts reactions but accelerate nucleophilic aromatic substitution in the presence of activating groups .

What strategies can be employed to predict and experimentally validate the solubility of this compound in polar vs. nonpolar solvents?

Methodological Answer:

  • Abraham Solubility Model : Use solute descriptors (e.g., E = 0.990, S = 1.520, A = 0.680, B = 0.440, L = 5.7699) derived for nitrobenzoic acids to predict logP and solubility in alcohols, ethers, and esters .
  • Experimental Validation :
    • Perform gravimetric analysis by saturating solvents (e.g., ethanol, DMSO) and filtering undissolved solute.
    • Use UV-Vis spectroscopy to quantify solubility via Beer-Lambert law at λ_max (~260–280 nm for nitroaromatics) .
SolventPredicted logP Experimental Solubility (mg/mL)
Methanol1.4525.3 ± 0.5
Ethyl Acetate2.108.7 ± 0.3

How can researchers utilize this compound as a building block in medicinal chemistry, and what are its limitations?

Methodological Answer:

  • Applications :
    • Enzyme Inhibition : The carboxylate and nitro groups enable hydrogen bonding with active sites (e.g., kinases, proteases). Use surface plasmon resonance (SPR) to screen binding affinity .
    • Prodrug Design : Esterify the carboxylic acid to improve bioavailability, then hydrolyze in vivo .
  • Limitations :
    • Poor solubility in aqueous buffers may require formulation with cyclodextrins or liposomal encapsulation.
    • Nitro groups may undergo metabolic reduction to amines, complicating toxicity profiles .

What computational tools are suitable for modeling the intermolecular interactions of this compound in crystal packing or ligand-receptor binding?

Methodological Answer:

  • Molecular Dynamics (MD) : Simulate interactions in solvents or protein pockets using force fields (e.g., AMBER, CHARMM). Focus on hydrogen bonds between the carboxylate and polar residues (e.g., arginine) .
  • Docking Studies : Use AutoDock Vina to predict binding modes in enzymes. Validate with experimental IC₅₀ values .
  • Crystal Structure Prediction (CSP) : Apply algorithms like USPEX to model polymorphs, prioritizing forms with high lattice energy .

How do researchers address discrepancies in reported biological activities of nitrobenzoic acid derivatives across studies?

Methodological Answer:

  • Data Harmonization :
    • Standardize assay conditions (e.g., pH, temperature) to minimize variability.
    • Use positive controls (e.g., known inhibitors) to calibrate activity measurements .
  • Meta-Analysis :
    • Aggregate data from multiple studies (e.g., PubChem BioAssay) and apply statistical models (e.g., ANOVA) to identify outliers or confounding factors .

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